molecular formula C12H16F2N2 B6334507 1-[(3,4-Difluorophenyl)methyl]-2-methylpiperazine CAS No. 1240581-16-1

1-[(3,4-Difluorophenyl)methyl]-2-methylpiperazine

Cat. No.: B6334507
CAS No.: 1240581-16-1
M. Wt: 226.27 g/mol
InChI Key: SLZFSTQFDHZRRM-UHFFFAOYSA-N
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Description

1-[(3,4-Difluorophenyl)methyl]-2-methylpiperazine is a compound that belongs to the class of piperazine derivatives. This compound has recently attracted significant interest in various fields of scientific research and industry due to its diverse physical, chemical, and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3,4-Difluorophenyl)methyl]-2-methylpiperazine typically involves the reaction of 3,4-difluorobenzyl chloride with 2-methylpiperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products with minimal by-products .

Chemical Reactions Analysis

Types of Reactions

1-[(3,4-Difluorophenyl)methyl]-2-methylpiperazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or organic solvents.

Major Products Formed

    Oxidation: Formation of difluorophenyl ketones or carboxylic acids.

    Reduction: Formation of difluorophenyl alcohols or amines.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

1-[(3,4-Difluorophenyl)methyl]-2-methylpiperazine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(3,4-Difluorophenyl)methyl]-2-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-[(3,4-Difluorophenyl)methyl]-2-oxo-N-[(1R)-2-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)oxy]-1-phenylethyl]-3-pyridinecarboxamide: A compound with similar structural features but different functional groups.

    (3,4-Difluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine: Another compound with a difluorophenyl group but different heterocyclic moieties.

Uniqueness

1-[(3,4-Difluorophenyl)methyl]-2-methylpiperazine is unique due to its specific combination of a difluorophenyl group and a piperazine ring, which imparts distinct physical, chemical, and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[(3,4-difluorophenyl)methyl]-2-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2N2/c1-9-7-15-4-5-16(9)8-10-2-3-11(13)12(14)6-10/h2-3,6,9,15H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLZFSTQFDHZRRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1CC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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